4-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-2,6-dimethylmorpholine
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Overview
Description
4-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-2,6-dimethylmorpholine is a chemical compound with a complex structure that includes a morpholine ring substituted with a 4-chloro-2,5-dimethoxybenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-2,6-dimethylmorpholine typically involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 2,6-dimethylmorpholine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis in the presence of water, leading to the formation of the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, amines, or alcohols in the presence of a base like triethylamine.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of sulfonamide or sulfonate esters.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced sulfonyl compounds.
Scientific Research Applications
4-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-2,6-dimethylmorpholine has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2,5-dimethoxybenzenesulfonyl chloride
- 2,6-Dimethylmorpholine
- 4-Chloro-2,5-dimethoxybenzenesulfonamide
Uniqueness
4-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-2,6-dimethylmorpholine is unique due to its combined structural features, which confer specific reactivity and potential applications not shared by its individual components or similar compounds. The presence of both the sulfonyl chloride and morpholine moieties allows for diverse chemical transformations and interactions in various research contexts.
Properties
IUPAC Name |
4-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-2,6-dimethylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO5S/c1-9-7-16(8-10(2)21-9)22(17,18)14-6-12(19-3)11(15)5-13(14)20-4/h5-6,9-10H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNMNVPYYXSBIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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